1-(3,4-Dichlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea
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Description
1-(3,4-Dichlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H18Cl2N2O2 and its molecular weight is 365.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of novel ureas and sulfamides incorporating 1-aminotetralins has been explored, revealing potential anticancer activity against glioblastoma and prostate cancer cell lines. Such studies highlight the synthetic approach and cytotoxic evaluation of compounds structurally related to the one (Özgeriş et al., 2017). Additionally, efforts towards the total synthesis of natural products have led to the molecular structure elucidation of tetrahydronaphthalene derivatives, providing insight into their conformation and stereochemistry (Kaiser et al., 2023).
Anticancer and Biological Activity
The development of compounds for anticancer evaluation has led to the synthesis of various derivatives, including those involving tetrahydronaphthalen-2-yl)methanone, demonstrating the potential in anticancer drug discovery (Gouhar & Raafat, 2015). Studies have also explored the inhibition of translation initiation by N,N'-diarylureas, indicating their potential as anti-cancer agents through the activation of eIF2α kinase and inhibition of cancer cell proliferation (Denoyelle et al., 2012).
Corrosion Inhibition and Material Science
Research in material science has investigated the corrosion inhibition properties of related urea compounds on mild steel in acid solutions, demonstrating their effectiveness as corrosion inhibitors. This work provides insight into the application of such compounds in protecting materials against corrosion (Bahrami & Hosseini, 2012).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-15-6-5-14(9-16(15)20)22-17(23)21-11-18(24)8-7-12-3-1-2-4-13(12)10-18/h1-6,9,24H,7-8,10-11H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZFLAZZBYOBIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)NC3=CC(=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea |
Disclaimer and Information on In-Vitro Research Products
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